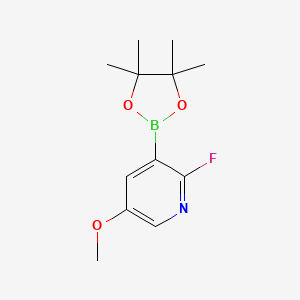

2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-15-10(9)14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZPZLODSKDAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139878 | |

| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-59-0 | |

| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Palladium-Catalyzed Borylation of 3-Bromo-5-fluoro-2-methoxypyridine

Overview:

This method is currently the most commonly reported and industrially relevant approach. It involves the palladium-catalyzed Miyaura borylation of 3-bromo-5-fluoro-2-methoxypyridine with bis(pinacolato)diboron to directly install the boronic acid pinacol ester functionality at the 3-position of the pyridine ring.

Reaction Scheme:

3-Bromo-5-fluoro-2-methoxypyridine + bis(pinacolato)diboron + KOAc + PdCl₂(dppf)·DCM → 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester

Detailed Conditions and Results:

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromo-5-fluoro-2-methoxypyridine (250 mg, 1.21 mmol) |

| Borylation Agent | Bis(pinacolato)diboron (308.1 mg, 1.21 mmol) |

| Base | Potassium acetate (KOAc, 238.2 mg, 2.42 mmol) |

| Catalyst | PdCl₂(dppf)·DCM (99.02 mg, 0.12 mmol) |

| Solvent | 1,4-Dioxane (10 mL) |

| Atmosphere | Nitrogen (degassed for 10 min before catalyst addition, then additional 10 min) |

| Temperature | 100 °C |

| Reaction Time | 45 minutes |

| Workup | Evaporation under reduced pressure, dissolution in 50% ethyl acetate/hexane, filtration through Celite, evaporation to dryness |

| Yield | 81.4% |

| Product Purity | Used without further purification; LCMS m/z = 254 [MH]+ |

- High yield (81.4%) with relatively short reaction time (45 min).

- Straightforward single-step borylation from bromopyridine precursor.

- Mild base (KOAc) and common palladium catalyst system.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Palladium-Catalyzed Borylation of Bromopyridine | PdCl₂(dppf)·DCM, KOAc, bis(pinacolato)diboron | 100 °C, 45 min, 1,4-dioxane | 81.4 | High yield, straightforward | Requires palladium catalyst |

| Boronic Acid Formation + Pinacol Esterification | Boric acid, ZnCl₂ or AlCl₃, pinacol, NaOH | Multi-step, moderate temp | Variable | Stepwise control, inexpensive reagents | Toxic Lewis acids, multi-step |

| Coupling Reaction + Esterification | Pd catalyst, boron reagent, pinacol | Multi-step, variable | Variable | Functional group flexibility | Complex, time-consuming |

| Nucleophilic Substitution on Pinacol Ester | Amine/thiol nucleophiles, base, Lewis acid | Mild to moderate temp | Variable | Functional group tolerance | Requires careful optimization |

Scientific Research Applications

2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester has diverse applications in scientific research:

Biology: Employed in the development of bioactive compounds and molecular probes.

Medicine: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester involves its role as a nucleophilic reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of new carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Esters

The following table summarizes key structural and functional differences between 2-fluoro-5-methoxypyridine-3-boronic acid pinacol ester and related compounds:

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactivity : The methoxy group in 2-fluoro-5-methoxypyridine derivatives enhances electron density at the boronic ester site, accelerating transmetalation in palladium-catalyzed reactions compared to electron-withdrawing substituents (e.g., Cl or CF₃) .

- Steric Effects : Substitution at position 5 (e.g., methoxy vs. methylsulfanyl) minimally impacts steric hindrance, whereas substituents at position 2 (e.g., F vs. Cl) influence coupling efficiency. For example, 2-chloro derivatives exhibit slower reaction kinetics due to steric and electronic effects .

- Stability : Pinacol esters with methylsulfanyl groups (e.g., CAS 2121512-24-9) are prone to oxidation, leading to discontinued commercial availability .

Stability and Handling Considerations

- Hydrolytic Stability: Pinacol esters are generally stable in aqueous conditions but react with H₂O₂ to release boronic acids. For example, 4-nitrophenylboronic acid pinacol ester decomposes under oxidative conditions, forming 4-nitrophenol .

- Storage: Compounds like 3-amino-2-methoxypyridine-5-boronic acid pinacol ester require storage at 0–6°C to prevent decomposition .

Biological Activity

2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with biological targets, making it a potential candidate for drug development, particularly in the fields of oncology and neurology.

- IUPAC Name : 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C12H17BFNO3

- CAS Number : 2121512-59-0

- Purity : Typically around 97%

- Physical Form : Solid

The biological activity of 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester is largely attributed to its boronic acid functionality, which allows it to form reversible covalent bonds with diols in biological systems. This property is particularly useful for modulating enzyme activities and can be exploited in the design of inhibitors for various biological pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce cytotoxic effects in various cancer cell lines. For instance:

- Cytotoxicity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .

- Mechanism : The compound's mechanism appears to involve the inhibition of IKKβ, a key regulator in NF-κB signaling pathways associated with cancer progression. The presence of the pyridine moiety enhances binding interactions within the catalytic pocket of IKKβ .

Neurological Applications

In addition to its anticancer properties, 2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester has shown promise in neurological applications:

- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Its dual inhibition profile suggests potential utility in treating cognitive decline associated with neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and safety of this compound:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyridine ring and boron-containing moiety can significantly influence biological activity. For example:

- Nitrogen Substitution : The presence of nitrogen in the pyridine ring is crucial for optimal interaction with target proteins, enhancing selectivity and potency.

- Boronic Acid Group : The boronic acid group plays a vital role in mediating interactions with diol-containing biomolecules, which is essential for its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-fluoro-5-methoxypyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Miyaura borylation, where halogen-metal exchange (e.g., Li or Mg) on a pre-functionalized pyridine precursor is followed by treatment with pinacol borane. Catalyst choice (e.g., Pd(dppf)Cl₂) and solvent selection (THF or dioxane) are critical for minimizing side reactions. Optimal temperatures range from 0°C to room temperature to prevent decomposition .

- Yield Optimization : Use inert conditions (argon/nitrogen) and stoichiometric control of reagents. Evidence from analogous compounds (e.g., 5-chloro-6-methoxypyridine derivatives) shows yields improve with slow addition of borating agents and post-reaction quenching with aqueous NH₄Cl .

Q. How should researchers purify and characterize this boronic ester to ensure >95% purity for cross-coupling reactions?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is effective. Solubility in organic solvents (e.g., dichloromethane) facilitates isolation .

- Characterization : Use H/C NMR to confirm boronic ester formation (absence of -B(OH)₂ signals at ~7 ppm in B NMR). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula (C₁₂H₁₆BFNO₃) .

Q. What are the stability considerations for long-term storage of this compound?

- Storage : Store desiccated at -20°C under inert gas. The pinacol ester group enhances stability compared to free boronic acids, but hydrolysis can occur in humid environments. Monitor via TLC or NMR for degradation (e.g., reappearance of boronic acid signals) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 5-methoxy substituents influence reactivity in Suzuki-Miyaura couplings?

- Mechanistic Insight : The electron-withdrawing fluoro group at C2 increases electrophilicity at the boron-bound C3, accelerating transmetallation. Conversely, the methoxy group at C5 donates electrons via resonance, potentially reducing oxidative addition rates. Balancing these effects requires optimizing Pd catalysts (e.g., Pd(PPh₃)₄ vs. SPhos ligands) and base (K₂CO₃ vs. CsF) .

- Case Study : In structurally similar 5-chloro-6-methoxypyridine derivatives, electron-deficient aryl halides paired with electron-rich boronic esters achieve >80% coupling efficiency .

Q. What strategies resolve contradictory data in cross-coupling reactions (e.g., low yields despite optimized conditions)?

- Troubleshooting :

- Steric Hindrance : The 3-boronic ester position may face steric clashes with bulky coupling partners. Use smaller ligands (XPhos) or aryl halides with para-substituents.

- Protodeboronation : Fluorine’s electronegativity may destabilize the intermediate, leading to protodeboronation. Additives like LiCl or lower reaction temperatures mitigate this .

Q. Can computational modeling predict regioselectivity in reactions involving this boronic ester?

- DFT Applications : Density functional theory (DFT) calculations model transition states to predict coupling sites. For example, the 3-boronic ester’s orientation may favor C-C bond formation at the para position of aryl halides. Compare with experimental results from analogous compounds (e.g., 3-amino-2-methoxypyridine derivatives) to validate predictions .

Key Research Gaps and Future Directions

- Biological Activity : Explore proteasome inhibition or kinase modulation potential, leveraging fluorine’s bioisosteric properties .

- Green Chemistry : Develop aqueous Suzuki reactions using micellar catalysts to enhance sustainability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.